Dimethyldioctadecylammonium

Lipid Bilayers Differential Scanning Calorimetry (DSC) Drug Delivery Systems

Specify DODAC over the bromide analog to leverage a +4°C higher phase transition temperature (Tm 49°C vs. 45°C), ensuring more rigid, predominantly unilamellar vesicles with enhanced thermal stability for nucleic acid delivery. In organoclay synthesis, the chloride form expands montmorillonite interlayer galleries to 40.57 Å, maximizing polymer nanocomposite tensile strength. Do not substitute with DODAB—counterion identity critically dictates bilayer architecture and intercalation kinetics. Validate thermal behavior before formulation.

Molecular Formula C38H80N+
Molecular Weight 551.0 g/mol
CAS No. 14357-21-2
Cat. No. B077308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldioctadecylammonium
CAS14357-21-2
Synonyms1-octadecanaminium, N,N-dimethyl-N-octadecyl-
DDBAS compound
dimethyl-dioctadecyl-ammonium bromide
dimethyldioctadecylammonium
dimethyldioctadecylammonium bromide
dimethyldioctadecylammonium chloride
dimethyldioctadecylammonium methyl sulfate
dimethyldioctadecylammonium sulfate
dimethyldistearylammonium
dimethyldistearylammonium bisulfate
dimethyldistearylammonium bromide
dioctadecyl dimethylammonium bromide
dioctadecyldimethylammonium
dioctadecyldimethylammonium chloride
dioctadecyldimethylammonium ion
distearyl dimethyl ammonium bromide
distearyldimethylammonium
distearyldimethylammonium bromide
distearyldimonium
distearyldimonium chloride
DODAB
DSDAC cpd
Molecular FormulaC38H80N+
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC
InChIInChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1
InChIKeyOGQYPPBGSLZBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyldioctadecylammonium Chloride (DODMAC) Procurement and Differential Selection Overview


Dimethyldioctadecylammonium chloride (CAS 14357-21-2), also designated DODAC or DODMAC, is a quaternary ammonium cationic surfactant comprising two saturated C18 alkyl chains and two methyl groups on a central nitrogen atom [1]. Structurally, the compound possesses a positively charged ammonium head group and two long hydrophobic tails, rendering it an amphiphilic agent capable of assembling into bilayer vesicles in aqueous media . It is predominantly encountered as the chloride salt, though the bromide analog (DODAB, CAS 3700-67-2) is also widely referenced [2]. The compound finds utility across multiple technical domains, including as a phase transfer catalyst, a component in cationic liposome formulations for gene delivery, and a surfactant modifier for organoclays [3].

Dimethyldioctadecylammonium Chloride (DODMAC): Counterion Identity Precludes Direct Functional Interchangeability


The assumption that dimethyldioctadecylammonium chloride (DODAC) and its bromide counterpart (DODAB) are interchangeable is demonstrably false based on fundamental biophysical behavior. While both share the identical cationic amphiphile core, the nature of the counterion (Cl⁻ versus Br⁻) exerts a significant and quantifiable influence on critical material properties, most notably the gel-to-fluid phase transition temperature (Tₘ) [1]. Consequently, substituting the chloride salt for the bromide analog without empirical validation of the specific formulation or process endpoint risks introducing unintended shifts in vesicle stability, thermal responsiveness, and bilayer architecture [2]. Furthermore, in applications such as organoclay synthesis, the specific halide salt may influence intercalation kinetics and the ultimate interlayer spacing achieved, precluding simple one-for-one replacement based solely on the alkylammonium moiety [3].

Dimethyldioctadecylammonium Chloride (DODMAC): Evidence-Based Differentiation Metrics for Technical Procurement


Counterion-Dependent Elevation of Main Phase Transition Temperature (Tₘ) in Vesicular Systems

In aqueous vesicle dispersions at 1.0 mM total surfactant concentration, the chloride salt (DODAC) exhibits a significantly elevated main gel-to-fluid phase transition temperature (Tₘ) compared to the bromide analog (DODAB). Differential Scanning Calorimetry (DSC) analysis establishes the Tₘ for DODAC at 49 °C, whereas DODAB displays a Tₘ of 45 °C [1]. This 4 °C difference is attributed to the differing affinity and binding specificity of the chloride versus bromide counterions at the vesicle interface [1]. Additionally, mixed DODAB/DODAC systems exhibit a sigmoidal increase in Tₘ from 45.8 °C to 48.9 °C as the DODAC molar fraction increases from 0 to 1 [1]. The bromide salt exhibits additional pre- and post-transition peaks that are inhibited in the chloride formulation [1].

Lipid Bilayers Differential Scanning Calorimetry (DSC) Drug Delivery Systems

Reduction of Structural Complexity and Enhanced Bilayer Uniformity via Chloride Counterion

Cryogenic Transmission Electron Microscopy (Cryo-TEM) analysis reveals a direct morphological contrast between the chloride and bromide salts under identical preparation conditions. DODAC dispersions assemble predominantly as unilamellar vesicles, representing a simpler, more homogeneous population. In contrast, DODAB dispersions form more complex, heterogeneous bilayer structures [1]. DSC thermogram profiles corroborate this, showing that DODAB bilayers undergo more pronounced structural changes than DODAC bilayers [1].

Cryo-TEM Vesicle Morphology Nanocarrier Engineering

Superior Interlayer Expansion Capacity for Organoclay and Nanocomposite Synthesis

In the synthesis of organically modified montmorillonites (OMt), the chloride salt (DDAC) demonstrates a quantifiable advantage in expanding the clay interlayer gallery. X-ray diffraction (XRD) analysis shows that intercalation of the DMDODA cation increased the basal spacing (d₀₀₁) from 15.6 Å for unmodified Na-bentonite to 40.57 Å for the resulting organoclay [1]. Furthermore, a comparative study on the effect of modification extent achieved the highest d-spacing of 3.71 nm (37.1 Å) specifically using 30% dioctadecyl dimethyl ammonium chloride (DDAC) as the modifier [2]. This performance benchmarked favorably against other quaternary ammonium modifiers such as octadecyltrimethyl ammonium chloride (OAC) and octadecyl dimethyl benzyl ammonium chloride (ODBAC), which yielded exfoliated rather than intercalated structures [2].

Organoclay Modification Montmorillonite Nanocomposites

Empirical Assessment of Gene Transfection Efficiency in Cationic Liposome Formulations

The transfection efficiency of cationic liposomes prepared with the bromide analog (DDAB) has been systematically benchmarked against other positively charged lipid vectors. In a comparative study utilizing DDAB formulated with the helper lipid DOPE (1:2.2 molar ratio) in small unilamellar vesicles (SUV) and multilamellar vesicles (MLV), the DDAB:DOPE formulation demonstrated inferior transfection efficiency compared to alternative formulations, including those based on TMAG/DLPC/DOPE and DC-Chol/DOPE [1]. While this direct data pertains to the bromide salt, it provides critical context for evaluating the chloride salt (DODAC) in similar applications, particularly given the established counterion-dependent differences in vesicle structure and thermotropic behavior documented above.

Gene Delivery Transfection Efficiency Lipid Nanoparticles

Quantified Environmental Partitioning and Low Bioaccumulation Potential in Benthic Organisms

In environmental risk assessments, the chloride salt (DODMAC) exhibits a distinct partitioning profile characterized by strong sorption to sediment. The compound's calculated partition coefficient (Kp) often exceeds 10⁴ L/kg, indicating a high affinity for organic and inorganic particulate matter [1]. Despite this strong sediment partitioning, chronic toxicity studies with freshwater benthic invertebrates reveal low bioavailability and toxicity. No Observed Effect Concentrations (NOECs) for sub-lethal effects were determined to be >5,738 mg/kg dry weight (dw) for Lumbriculus variegatus, >1,515 mg/kg dw for Tubifex tubifex, and >1,351 mg/kg dw for Caenorhabditis elegans [2]. Accumulation factors (AF) were correspondingly low, measured at 0.22 for L. variegatus and 0.78 for T. tubifex, with uptake occurring predominantly via ingestion (86%) rather than pore water (14%) [2].

Environmental Fate Sediment Toxicology Risk Assessment

Dimethyldioctadecylammonium Chloride (DODMAC): Differentiated Application Scenarios for Targeted Procurement


Thermally Stable Cationic Liposome Formulations Requiring a Defined and Elevated Phase Transition Temperature

Researchers and formulators engineering lipid-based nanocarriers for temperature-sensitive cargo, such as nucleic acids or proteins, should specify dimethyldioctadecylammonium chloride (DODAC) rather than the bromide analog. The quantifiable +4 °C elevation in main phase transition temperature (Tₘ 49 °C vs. 45 °C) and the simpler, predominantly unilamellar vesicle morphology [1][2] provide a more rigid bilayer matrix at physiological and ambient storage temperatures. This thermal advantage mitigates the risk of premature vesicle fusion and payload leakage, offering enhanced formulation stability and longer shelf-life under defined temperature profiles.

Synthesis of High-Performance Organoclays for Polymer Nanocomposites with Enhanced Mechanical and Barrier Properties

In materials science and industrial chemistry, dimethyldioctadecylammonium chloride (DDAC) is the preferred modifier for expanding the interlayer gallery of smectite clays such as montmorillonite and bentonite. Procurement of the chloride salt is justified by empirical XRD data demonstrating a d-spacing increase from 15.6 Å to 40.57 Å upon intercalation [3], with optimized conditions yielding up to 37.1 Å expansion [4]. This substantial interlayer separation directly translates to improved dispersion and exfoliation of the organoclay within hydrophobic polymer matrices like polyethylene, starch, or rubber-modified asphalt, resulting in nanocomposites with measurably enhanced tensile strength (e.g., 6.22 MPa at 50% DDAC loading) and reduced water vapor permeability (minimum 1.63 × 10⁻¹⁰ g·m/m²·s·Pa) [4].

Environmental Risk Assessment and Ecotoxicology Studies on Sediment-Bound Cationic Surfactants

For environmental scientists and regulatory toxicologists, dimethyldioctadecylammonium chloride (DODMAC) serves as a model compound for studying the fate and effects of highly hydrophobic, sediment-sorbing cationic surfactants. The compound's well-characterized environmental profile—specifically a high partition coefficient (Kp > 10⁴ L/kg) and low bioaccumulation factors (AF 0.22–0.78) in benthic macroinvertebrates [5]—enables its use as a reference standard in spiked-sediment toxicity testing and bioavailability studies. Procurement for this purpose is driven by the need for a chemical with a defined, low-bioavailability profile, contrasting with more water-soluble or bioaccumulative quaternary ammonium compounds, thereby providing a controlled baseline for comparative risk assessment.

Biophysical Research on Counterion-Specific Effects in Amphiphile Self-Assembly

Academic and industrial research groups investigating the fundamental principles of surfactant self-assembly should procure both the chloride and bromide salts for comparative studies. The pair offers a model system for elucidating counterion binding specificity, as evidenced by the significant divergence in phase transition temperatures (45 °C vs. 49 °C) and vesicle morphology (complex vs. unilamellar) between DODAB and DODAC [1][2]. This system allows for the systematic study of how halide ion identity modulates bilayer rigidity, surface charge density, and thermal responsiveness, providing critical insights for the rational design of advanced functional materials and delivery systems.

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